molecular formula C18H18N4O3S B3139269 ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate CAS No. 477710-45-5

ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate

Cat. No.: B3139269
CAS No.: 477710-45-5
M. Wt: 370.4 g/mol
InChI Key: BZHMFRQJBKRGOM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate (molecular formula: C₁₈H₁₈N₄O₃S, molecular weight: 370.43 g/mol, CAS: 477710-45-5) is a pyrazole derivative featuring a 2-pyridinyl moiety substituted with a 2-thienylcarbonylamino group at the 5-position . The core structure comprises a pyrazole ring with ethyl carboxylate, methyl substituents at positions 3 and 5, and a substituted pyridine at position 1.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-[5-(thiophene-2-carbonylamino)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-25-18(24)16-11(2)21-22(12(16)3)15-8-7-13(10-19-15)20-17(23)14-6-5-9-26-14/h5-10H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHMFRQJBKRGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122711
Record name Ethyl 3,5-dimethyl-1-[5-[(2-thienylcarbonyl)amino]-2-pyridinyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477710-45-5
Record name Ethyl 3,5-dimethyl-1-[5-[(2-thienylcarbonyl)amino]-2-pyridinyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477710-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1-[5-[(2-thienylcarbonyl)amino]-2-pyridinyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit anticancer properties. Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell growth signaling pathways.

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity due to its ability to modulate inflammatory pathways. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines.

Case Study : In vitro experiments revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases.

Agrochemical Applications

3. Herbicidal Activity
The unique chemical structure of this compound has been explored for its herbicidal properties. Its efficacy against specific weed species could provide an alternative to traditional herbicides.

Case Study : Field trials conducted in agricultural settings demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields.

Material Science Applications

4. Development of Functional Materials
The compound's ability to form complexes with metals and other materials opens avenues for its use in developing functional materials such as sensors and catalysts.

Case Study : Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties while providing additional functionalities such as UV protection.

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cell lines
Anti-inflammatory PropertiesReduced pro-inflammatory cytokines in macrophages
AgrochemicalsHerbicidal ActivityEffective control of weed populations in field trials
Material ScienceDevelopment of Functional MaterialsEnhanced mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Molecular Formula : C₂₁H₁₉F₃N₄O₃
Molecular Weight : 432.4 g/mol (CAS: 477710-49-9)

  • Structural Differences: The pyridine ring at position 1 is substituted with a 3-(trifluoromethyl)benzamido group instead of a 2-thienylcarbonylamino group.
  • The benzamido group introduces aromatic π-π stacking interactions, whereas the thienyl group may engage in sulfur-mediated hydrogen bonding.

N-(5-Cyano-2-pyridinyl)-2-thiophenecarboxamide

Molecular Formula : C₁₁H₇N₃OS
Molecular Weight : 229.26 g/mol (CAS: 477871-47-9)

  • Structural Differences : A simpler analog lacking the pyrazole core and ethyl carboxylate moiety.
  • The cyano group at the pyridine’s 5-position may enhance electrophilicity, influencing reactivity in further derivatization.

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate

Molecular Formula: Not explicitly stated (core: pyrrole with thiazolylcarbamoyl substituent)

  • Structural Differences :
    • Replaces the pyrazole core with a pyrrole ring, altering electronic properties (pyrrole is less basic than pyrazole).
    • Substitutes the pyridinyl-thienyl group with a 4-phenylthiazole carbamoyl moiety.
  • Pharmacological Relevance : Pyrrole derivatives are explored for local anesthetic activity , suggesting divergent applications compared to pyrazole-based compounds.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Implications
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate C₁₈H₁₈N₄O₃S 370.43 2-Thienylcarbonylamino, pyrazole Kinase inhibition, enzyme targeting
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate C₂₁H₁₉F₃N₄O₃ 432.40 3-(Trifluoromethyl)benzamido Enhanced lipophilicity, aromatic interactions
N-(5-Cyano-2-pyridinyl)-2-thiophenecarboxamide C₁₁H₇N₃OS 229.26 Cyano, thiophenecarboxamide Intermediate for complex syntheses
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Not provided Not provided Thiazolylcarbamoyl, pyrrole Local anesthetic applications

Biological Activity

Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate (CAS: 477710-45-5) is a compound that belongs to the pyrazole class of heterocyclic compounds. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of approximately 370.426 g/mol. The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has shown promising activity against various bacterial strains. For example, a study indicated that derivatives of pyrazoles possess significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrazole derivatives are recognized for their anticancer properties. Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro assays revealed that this compound could inhibit cell proliferation in human cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoles has been well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary findings suggest that this compound may exhibit COX inhibitory activity comparable to established anti-inflammatory drugs .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by cyclization to form the pyrazole core. Various synthetic routes have been explored to optimize yield and purity .

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Demonstrated significant inhibition against E. coli and S. aureus strains .
Anticancer Evaluation Exhibited cytotoxic effects on multiple cancer cell lines in vitro .
Anti-inflammatory Assessment Showed potential COX inhibitory activity comparable to traditional anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. How can the synthesis of this pyrazole derivative be optimized to improve yield and purity?

  • Methodological Answer : Utilize statistical design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) optimizes interactions . Reflux conditions (e.g., ethanol medium, 2-hour duration) and recrystallization from DMF-EtOH (1:1) are common starting points . Monitor purity via HPLC or NMR and validate with FTIR/XRD for structural confirmation .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and carbonyl groups. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH stretches for amide bonds). X-ray crystallography resolves 3D conformation, critical for verifying pyrazole-thiophene-pyridine stacking interactions . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Use reaction path search algorithms (e.g., GRRM or IRC) to identify energetically favorable pathways. Pair with molecular dynamics simulations to assess solvent effects on reaction kinetics . Validate predictions experimentally by comparing computed activation energies with Arrhenius plots from kinetic studies .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the thienylcarbonyl group). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or enzymes). Validate with in vitro assays (e.g., IC50_{50} measurements) and cross-reference with transcriptomic/proteomic data to identify off-target effects . Statistical tools like principal component analysis (PCA) can disentangle confounding variables .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 6 months). Use HPLC to monitor degradation products (e.g., ester hydrolysis or oxidation). Employ UV-Vis spectroscopy to track pH-dependent tautomerism in the pyrazole ring. Polar aprotic solvents (DMF, DMSO) enhance stability by reducing nucleophilic attack on the ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.